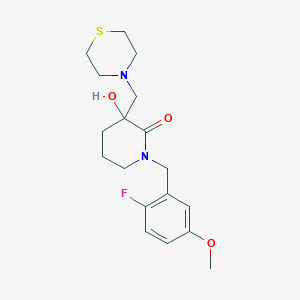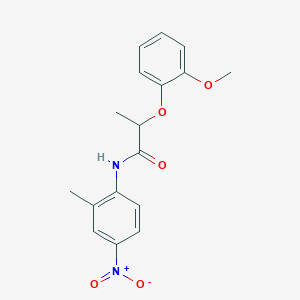
7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Vue d'ensemble
Description
7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one, commonly known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava (Piper methysticum), a plant that is traditionally used for its sedative and anxiolytic effects in the South Pacific region. FKB has recently gained attention in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Applications De Recherche Scientifique
Spectral Analysis and Quantum Mechanical Studies
A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of benzopyran analogs, including compounds similar to 7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one. They investigated the photovoltaic efficiency and interaction of these compounds with graphene, which showed enhanced physicochemical properties in their self-assemblies compared to individual constituents. This research suggests potential applications in solar cells and material science due to the compounds' ability to form molecular self-assemblies with enhanced properties (Al-Otaibi et al., 2020).
Inhibition of Cytosolic Carbonic Anhydrases
Basaran et al. (2008) synthesized a series of dihydroxycoumarin compounds, including analogs of this compound, and tested their effectiveness as inhibitors of human carbonic anhydrases I and II. These enzymes are significant in various physiological processes, and inhibiting them can have therapeutic implications in conditions like glaucoma and edema (Basaran et al., 2008).
Antimicrobial and Antioxidant Activities
Hatzade et al. (2008) reported on the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, structurally related to the compound . They assessed these compounds for antimicrobial and antioxidant activities, suggesting potential applications in pharmaceuticals and health sciences (Hatzade et al., 2008).
Photovoltaic Properties for Solar Cells
Gad et al. (2020) explored the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including structures similar to this compound. Their study included a computational analysis of these compounds' suitability as photosensitizers in solar cells, indicating potential applications in renewable energy technology (Gad et al., 2020).
Propriétés
IUPAC Name |
7,8-dihydroxy-2-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-13(10-5-3-2-4-6-10)14(18)11-7-8-12(17)15(19)16(11)20-9/h2-8,17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMAXMMHJRZQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate](/img/structure/B3965901.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965904.png)

![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3965921.png)

![5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B3965936.png)
![6-amino-3-tert-butyl-4-(5-nitro-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3965941.png)


amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B3965960.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)
![2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)